molecular formula C11H18N2O5S2 B2691399 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide CAS No. 1798522-78-7

3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide

Cat. No.: B2691399
CAS No.: 1798522-78-7
M. Wt: 322.39
InChI Key: UTULSHWHFXSBHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide is an organic compound that features a furan ring, a sulfonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide typically involves the reaction of furan-2-ylmethyl sulfonyl chloride with N,N-dimethylpyrrolidine-1-sulfonamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,5-dicarboxylic acid, while reduction of the sulfonyl group may produce the corresponding sulfide.

Scientific Research Applications

3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its use as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide involves its interaction with specific molecular targets. The furan ring and sulfonyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2-ylmethyl sulfonyl chloride
  • N,N-dimethylpyrrolidine-1-sulfonamide
  • Furan derivatives with sulfonyl groups

Uniqueness

3-((furan-2-ylmethyl)sulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide is unique due to its combination of a furan ring and a pyrrolidine ring linked by a sulfonyl group. This structure imparts specific chemical properties and potential biological activities that distinguish it from other similar compounds.

Properties

IUPAC Name

3-(furan-2-ylmethylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O5S2/c1-12(2)20(16,17)13-6-5-11(8-13)19(14,15)9-10-4-3-7-18-10/h3-4,7,11H,5-6,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTULSHWHFXSBHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(C1)S(=O)(=O)CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.